molecular formula C12H23N3 B11733928 3-methyl-N-(3-methylbutyl)-1-(propan-2-yl)-1H-pyrazol-4-amine

3-methyl-N-(3-methylbutyl)-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11733928
M. Wt: 209.33 g/mol
InChI Key: QLVMHCRNYGRXNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-N-(3-methylbutyl)-1-(propan-2-yl)-1H-pyrazol-4-amine is a pyrazole derivative characterized by a methyl group at position 3 of the pyrazole ring, an isopropyl group at position 1, and a 3-methylbutylamine substituent at position 4 (Figure 1). Its molecular formula is C₁₂H₂₄N₃, and structural attributes include:

  • SMILES: CC(C)CCN(C1=C(C)N(N1C(C)C)C)C
  • InChIKey: GDMXXUBTDGHZDI-UHFFFAOYSA-N .

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

3-methyl-N-(3-methylbutyl)-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C12H23N3/c1-9(2)6-7-13-12-8-15(10(3)4)14-11(12)5/h8-10,13H,6-7H2,1-5H3

InChI Key

QLVMHCRNYGRXNM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCCC(C)C)C(C)C

Origin of Product

United States

Biological Activity

The compound 3-methyl-N-(3-methylbutyl)-1-(propan-2-yl)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula

  • Formula : C12H18N4
  • Molecular Weight : 218.30 g/mol

Structural Features

The compound features a pyrazole ring substituted with various alkyl groups, which may influence its biological properties. The presence of the 3-methylbutyl and isopropyl groups is particularly notable as these modifications can enhance lipophilicity and modulate receptor interactions.

Research indicates that compounds similar to this compound may act through several mechanisms:

  • Androgen Receptor Modulation : Some pyrazole derivatives have been identified as selective androgen receptor modulators (SARMs), showing potential in treating conditions like prostate cancer by selectively antagonizing or activating androgen receptors .
  • Cytotoxic Activity : Studies have shown that certain pyrazole derivatives exhibit cytotoxic effects against cancer cell lines, potentially through the induction of apoptosis and disruption of cellular signaling pathways .

Therapeutic Applications

The compound's biological activity suggests potential applications in:

  • Cancer Therapy : Particularly in androgen-dependent cancers, where modulation of the androgen receptor can inhibit tumor growth.
  • Anti-inflammatory Agents : Some pyrazole derivatives have shown promise in reducing inflammation, which could be beneficial in treating various inflammatory diseases.

Study 1: Androgen Receptor Antagonism

A study published in Molecules highlighted the effectiveness of certain pyrazole derivatives as AR antagonists. The research demonstrated that these compounds could inhibit the proliferation of prostate cancer cell lines significantly, showcasing their potential as therapeutic agents in oncology .

Study 2: Cytotoxic Effects

Another study explored the cytotoxic effects of a related pyrazole compound on human cancer cell lines. The results indicated that the compound induced cell death through apoptosis, suggesting a mechanism that could be leveraged for cancer treatment .

Summary of Biological Activities

Activity TypeMechanism of ActionReference
Androgen Receptor ModulationSelective AR antagonism
CytotoxicityInduction of apoptosis
Anti-inflammatoryReduction of inflammatory markers

Comparative Analysis with Other Pyrazole Derivatives

Compound NameBiological ActivityReference
This compoundAR antagonist
N-(tert-butyl)-3-methyl-1H-pyrazol-5-amineCytotoxic against cancer cells
5-Methyl-1-(3-methylpentan-2-yl)-1H-pyrazol-3-aminePotential anti-inflammatory

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Pyrazole derivatives exhibit variations in melting points, solubility, and synthetic yields depending on substituent size and branching.

Compound Name Molecular Formula Substituents (Positions) Melting Point (°C) Yield (%) Key References
3-Methyl-N-(3-methylbutyl)-1-(propan-2-yl)-1H-pyrazol-4-amine C₁₂H₂₄N₃ 1: Propan-2-yl; 3: Methyl; 4: 3-Methylbutyl Not reported Not reported
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₄ 1: Pyridin-3-yl; 4: Cyclopropyl 104–107 17.9
3-Methyl-N-(prop-2-ynyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine hydrochloride C₁₁H₁₃ClN₄ 1: Pyridin-3-yl; 4: Propargyl 161–163 Not reported
3,5-Bis(propan-2-yl)-1H-pyrazol-4-amine C₉H₁₇N₃ 3,5: Propan-2-yl Not reported Not reported

Key Observations :

  • Aromatic vs. Alkyl Substituents : Compounds with aromatic substituents (e.g., pyridinyl in ) exhibit higher melting points compared to purely alkyl-substituted analogs, likely due to enhanced π-π stacking interactions.

Spectroscopic Characteristics

NMR and IR Data :

  • Target Compound: No direct spectral data are provided, but analogous pyrazol-4-amine derivatives show distinct shifts: N-H Stretch: ~3298 cm⁻¹ (IR, similar to 3-methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine ). Pyrazole-CH: δ 8.51 ppm in N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene) propan-1-amine .
  • Comparison : Aryl-substituted pyrazoles (e.g., 3-phenyl derivatives in ) display downfield shifts for aromatic protons (δ 7.2–8.5 ppm), while alkyl-substituted analogs (e.g., 3,5-bis(propan-2-yl)-1H-pyrazol-4-amine ) show simpler splitting patterns due to reduced electronic conjugation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.